1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
Description
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS: 849035-74-1) is a halogenated aromatic compound with the molecular formula C₈H₈FNO₄S and a molecular weight of 233.22 g/mol . The molecule features a benzene ring substituted with fluorine at position 1, a methyl group at position 5, a methylsulfonyl group at position 4, and a nitro group at position 2. This combination of electron-withdrawing groups (sulfonyl and nitro) and a moderately electron-donating methyl group creates unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
It is commercially available through multiple vendors, including Santa Cruz Biotechnology (sc-282101, 1 g for $214.00) and CymitQuimica (REF: 10-F063661) .
Properties
IUPAC Name |
1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYNDCHBKGURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382261 | |
| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-74-1 | |
| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |
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Preparation Methods
Nitration of 1-Fluoro-5-methyl-4-(methylsulfonyl)benzene
- Reagents: Concentrated sulfuric acid and fuming nitric acid are used as the nitrating agents.
- Procedure: The fluorinated methylsulfonylbenzene derivative is added slowly to a cooled mixture of concentrated sulfuric acid and fuming nitric acid under stirring.
- Reaction Conditions: The reaction is typically maintained at low temperature (around 0–20 °C) to control regioselectivity and minimize side reactions, for approximately 1–2 hours.
- Workup: The reaction mixture is poured into crushed ice to precipitate the nitro-substituted product.
- Isolation: The solid is collected by filtration, washed with water to remove acid residues, and dried under vacuum.
Reaction Scheme Summary
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-Fluoro-5-methyl-4-(methylsulfonyl)benzene + H2SO4 + HNO3 | Electrophilic nitration at 2-position |
| 2 | Quench in ice | Precipitation of product |
| 3 | Filtration and washing | Isolation of pure compound |
| 4 | Vacuum drying | Removal of residual moisture |
Yield and Purity
- Reported yields for similar nitration reactions of fluorinated methylsulfonylbenzenes are high, typically around 90–95%.
- Purity is confirmed by analytical techniques such as LC-MS, NMR, and melting point analysis.
Analytical Data Supporting Preparation
- LC-MS: Molecular ion peak consistent with C8H8FNO4S (molecular weight 233.22 g/mol).
- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, methyl group (singlet near 3.1 ppm for methylsulfonyl), and methyl substituent on the ring.
- Melting Point: Consistent with literature values for the pure compound.
Comparative Notes on Related Compounds
Research Findings and Optimization
- Temperature Control: Maintaining low temperature during nitration is critical to avoid over-nitration or decomposition.
- Acid Concentration: The ratio of sulfuric acid to nitric acid influences the nitration rate and regioselectivity.
- Reaction Time: Typically 1–2 hours is sufficient for complete conversion.
- Purification: Recrystallization from suitable solvents (e.g., methanol or ethanol) enhances purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | 1-Fluoro-5-methyl-4-(methylsulfonyl)benzene | Commercially available or synthesized |
| Nitrating Agents | Concentrated H2SO4 and fuming HNO3 | Molar ratio approx. 2:1 |
| Temperature | 0–20 °C | Controlled to prevent side reactions |
| Reaction Time | 1–2 hours | Monitored by TLC or HPLC |
| Workup | Quench in ice, filtration, washing | Removes acid and impurities |
| Yield | ~90–95% | High yield typical for this reaction |
| Purification | Vacuum drying, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted derivatives of the original compound.
Reduction: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-aminobenzene.
Oxidation: 1-Fluoro-5-carboxy-4-(methylsulfonyl)-2-nitrobenzene.
Scientific Research Applications
Organic Synthesis
The compound serves as a significant building block in organic synthesis due to its unique structural features. It can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Synthetic Routes
Several synthetic methods can be employed to produce 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene:
- Electrophilic Aromatic Substitution : Utilizing the nitro group as an activating group to introduce other substituents onto the benzene ring.
- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
Pharmaceutical Applications
In pharmaceuticals, this compound is explored for its potential biological activities. While specific mechanisms of action remain largely uncharacterized, its structural analogs have been investigated for various therapeutic effects.
Case Studies
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Agents : Research on structurally related compounds has shown promise in reducing inflammation, indicating that this compound may share similar properties.
Environmental Chemistry
The compound's stability and reactivity make it relevant in environmental chemistry, particularly in the study of pollutants and their degradation pathways. Understanding how such compounds interact with environmental factors can aid in developing remediation strategies for contaminated sites.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS: 134882-63-6)
- Molecular Formula: C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
- Key Differences :
- Replaces the methylsulfonyl group at position 4 with a methoxy (-OCH₃) group.
- The methoxy group is less electron-withdrawing than methylsulfonyl, reducing the compound’s electrophilicity.
- Applications: Primarily used as an intermediate in agrochemical synthesis due to its reduced reactivity compared to sulfonyl-containing derivatives .
1-Methoxy-4-((methylsulfonyl)methyl)-2-nitrobenzene (CAS: 1116240-33-5)
2,4-Difluoro-1-(difluoromethyl)benzene (CymitQuimica REF: 54-PC49631)
Biological Activity
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-74-1) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
This compound has a molecular formula of C8H8FNO4S and a molecular weight of 233.22 g/mol. The compound features a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group attached to a benzene ring. Its structure is essential for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
- Receptor Modulation : It can alter signal transduction pathways through interactions with cell surface receptors.
Antibacterial Activity
Recent studies have demonstrated that compounds featuring sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 8.00 | Escherichia coli |
| Compound C | 6.50 | Candida albicans |
These findings suggest that the presence of the methylsulfonyl group enhances antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | Doxorubicin 52.1 |
| Compound 8 | HCT116 | 22.4 | Doxorubicin 52.1 |
| Compound 9 | HePG2 | 17.8 | Doxorubicin 52.1 |
The results indicate that these compounds can down-regulate key genes involved in cancer progression, such as PALB2, BRCA1, and TP53, suggesting their potential role in targeted cancer therapies .
Case Studies
Case Study: Fluorine Substitution Effects
A study examining fluorine substitution in similar compounds revealed significant differences in biological activity based on the position of the fluorine atom on the aromatic ring. For instance, fluorine at the para position enhanced selectivity towards serotonin receptors compared to meta or ortho substitutions . This insight emphasizes the importance of structural modifications in optimizing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, and how do substituent positions influence reactivity?
- Methodological Answer : Synthesis often involves sequential functionalization of the benzene ring. For example, sulfonylation and nitration steps are critical. Substituent positions (e.g., para-methylsulfonyl vs. ortho-nitro groups) significantly affect electronic properties. Electron-withdrawing groups like -SO₂Me and -NO₂ deactivate the ring, directing subsequent reactions to specific positions . Similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoyl chloride, are synthesized via refluxing with thionyl chloride and benzene, suggesting analogous methods for introducing sulfonyl or nitro groups .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : The fluorine atom at the 1-position produces distinct shifts influenced by neighboring substituents. Compare with analogs like 4-fluoro-1-nitro-2-(trifluoromethyl)benzene for reference .
- IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -SO₂ (~1350 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Fragmentation patterns should align with methylsulfonyl and nitro groups, as seen in derivatives like 5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -SO₂Me, -NO₂) impact catalytic oxidative amination reactions involving this compound?
- Methodological Answer : Electron-withdrawing groups reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions. For example, Co@N-graphene/C catalysts achieve 67–82% yields in oxidative amination of similar substrates (e.g., 1-chloro-4-(methylsulfonyl)-2-nitrobenzene) by stabilizing transition states through electron-deficient aromatic systems . Optimization involves adjusting catalyst loading (5–10 mol%) and temperature (80–100°C) to balance reactivity and decomposition risks.
Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives with multiple electron-withdrawing groups?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nitration vs. sulfonylation sequence). To address this:
- Stepwise Functionalization : Prioritize sulfonylation before nitration to avoid over-deactivation of the ring .
- Solvent Effects : Polar aprotic solvents (e.g., N-methylacetamide) enhance solubility of intermediates, as seen in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoyl chloride .
- Catalyst Screening : Test alternatives to Co@N-graphene/C, such as Pd/C or Cu-based systems, to improve regioselectivity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and Fukui indices to identify reactive sites. For example:
- Fluorine Displacement : The 1-fluoro group is meta to -NO₂ and para to -SO₂Me, making it susceptible to NAS under basic conditions.
- Activation Barriers : Compare with analogs like 1-fluoro-2,4-dinitrobenzene, where nitro groups lower activation energy for substitution .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting spectral data for methylsulfonyl-nitrobenzene derivatives?
- Methodological Answer :
- Cross-Validation : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas when NMR signals overlap (e.g., aromatic protons near -SO₂Me).
- X-ray Crystallography : Resolve ambiguities in substituent positions, as applied to 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid derivatives .
- Reference Standards : Compare with certified materials (e.g., Furosemide EP Reference Standard) for calibration .
Functional Group Transformation
Q. What conditions enable selective reduction of the nitro group in the presence of methylsulfonyl and fluorine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
